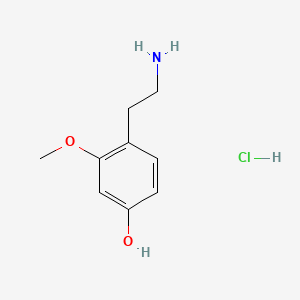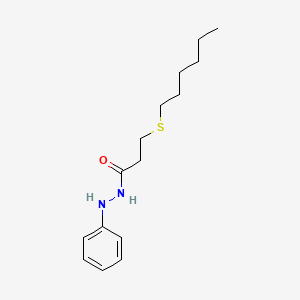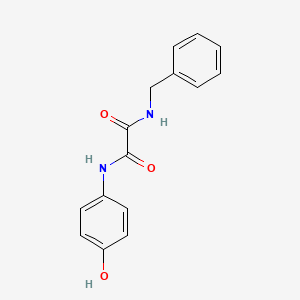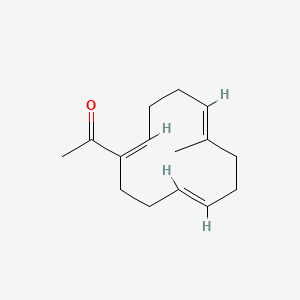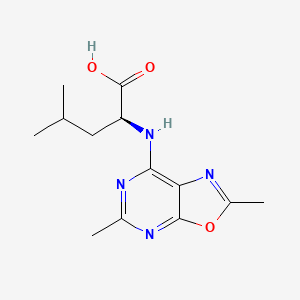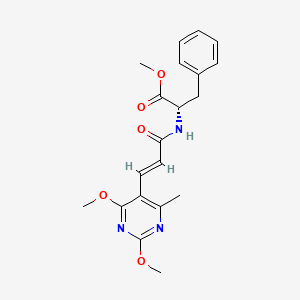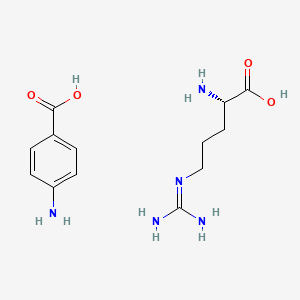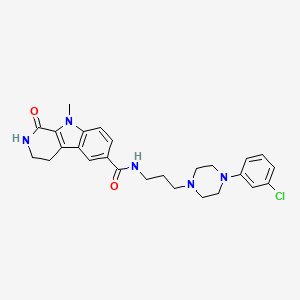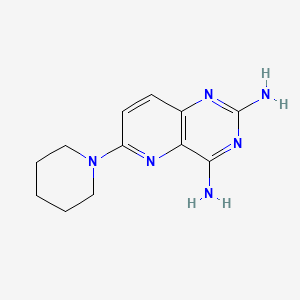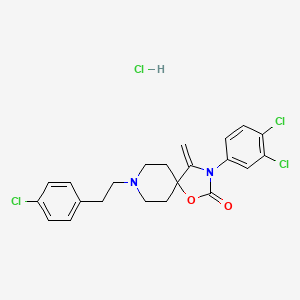
Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes imidazo and indolizin moieties, making it a subject of interest for researchers in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazoindolizin structure, followed by the introduction of various substituents through reactions such as alkylation, acylation, and condensation. The final step often involves the formation of the iodide salt, which can be achieved through a reaction with iodine or an iodide source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Aplicaciones Científicas De Investigación
Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: The compound may find applications in the development of new materials, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo(4,5-g)indolizin-6-ium derivatives: Compounds with similar core structures but different substituents.
Phenylmethylene derivatives: Compounds featuring the phenylmethylene group with variations in other parts of the molecule.
Trimethyl-substituted compounds: Molecules with similar trimethyl substitution patterns but different core structures.
Uniqueness
Imidazo(4,5-g)indolizin-6-ium, 3,7-dihydro-7-((4-(dimethylamino)phenyl)methylene)-8-phenyl-2,3,9-trimethyl-, iodide stands out due to its unique combination of structural features, including the fused ring system and specific substituents. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
123202-71-1 |
|---|---|
Fórmula molecular |
C27H27IN4 |
Peso molecular |
534.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(Z)-(2,3,9-trimethyl-8-phenylimidazo[4,5-g]indolizin-3-ium-7-ylidene)methyl]aniline;iodide |
InChI |
InChI=1S/C27H27N4.HI/c1-18-25(21-9-7-6-8-10-21)24(17-20-11-13-22(14-12-20)29(3)4)31-16-15-23-26(27(18)31)28-19(2)30(23)5;/h6-17H,1-5H3;1H/q+1;/p-1 |
Clave InChI |
BLEUEMKKCKAONH-UHFFFAOYSA-M |
SMILES isomérico |
CC1=C(/C(=C/C2=CC=C(C=C2)N(C)C)/N3C1=C4C(=[N+](C(=N4)C)C)C=C3)C5=CC=CC=C5.[I-] |
SMILES canónico |
CC1=C(C(=CC2=CC=C(C=C2)N(C)C)N3C1=C4C(=[N+](C(=N4)C)C)C=C3)C5=CC=CC=C5.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



